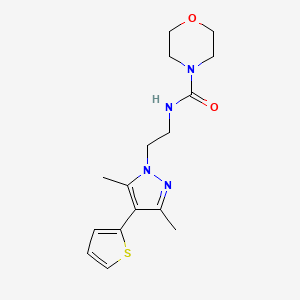

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2S/c1-12-15(14-4-3-11-23-14)13(2)20(18-12)6-5-17-16(21)19-7-9-22-10-8-19/h3-4,11H,5-10H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCAJVLQAVPDHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)N2CCOCC2)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable diketone with hydrazine derivatives under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Attachment of the Morpholine Ring: The morpholine ring is often introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with morpholine.

Final Coupling: The final step involves coupling the pyrazole-thiophene intermediate with the morpholine derivative, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can occur at the pyrazole ring, using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)

Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

Coupling Reagents: EDCI, DCC

Catalysts: Palladium catalysts for cross-coupling reactions

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring

Reduction: Reduced pyrazole derivatives

Substitution: Various substituted morpholine derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicinal chemistry, N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to the presence of the thiophene and pyrazole rings.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction pathways, where the compound acts as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide with analogous morpholine-pyrazole-thiophene derivatives. Key structural and functional differences are highlighted:

Substituent Variations on the Pyrazole Ring

Key Observations :

- The target compound features a thiophen-2-yl group at the 4-position of the pyrazole, while the analog in has a thiophen-3-yl substitution at the 3-position. This positional difference may influence electronic properties and binding interactions in biological systems.

- The pyrazole substituents (3,5-dimethyl vs.

Morpholine-Carboxamide Linker Modifications

Key Observations :

- The target compound lacks the hydroxyl and phenoxy groups present in the bis-carboxamide fumarate derivative (). These groups in the latter compound enhance polarity and may improve solubility but introduce metabolic instability.

Implications for the Target Compound :

- The absence of hydroxyl or ionizable groups in the target compound may reduce reproductive toxicity risks compared to the fumarate derivative. However, systematic toxicity studies are required to confirm this hypothesis.

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrazole ring, a thiophene moiety, and an acetamide functional group, which collectively contribute to its reactivity and interaction with biological targets.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 304.36 g/mol. The structural components include:

- Pyrazole Ring : Known for its role in various biological activities.

- Thiophene Moiety : Often associated with antimicrobial and anti-inflammatory properties.

- Morpholine Group : Enhances solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, revealing potential applications in pharmacology.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiophene structures exhibit significant antimicrobial properties. For instance, derivatives of similar compounds have shown minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . These findings suggest that this compound may possess comparable antimicrobial efficacy.

The proposed mechanism of action involves the modulation of enzyme activity or receptor binding facilitated by the acetamide group, which enhances binding affinity through hydrogen bonding interactions. This interaction may lead to the inhibition of critical biological pathways in pathogens, contributing to its antimicrobial effects .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into their pharmacological profiles:

- Study on Pyrazole Derivatives : A series of pyrazole derivatives demonstrated strong antimicrobial activity with specific structural modifications enhancing their efficacy. The presence of thiophene was crucial for maintaining activity against various bacterial strains .

- Structure–Activity Relationship (SAR) : Research on similar compounds highlighted the importance of substituents on the pyrazole ring for enhancing biological activity. Modifications that increased lipophilicity often correlated with improved antimicrobial properties .

Data Table: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.